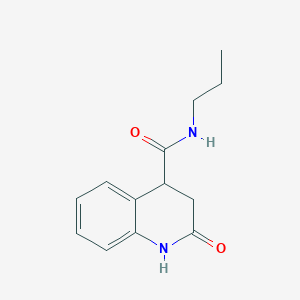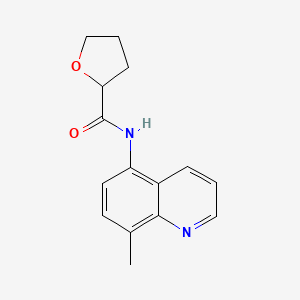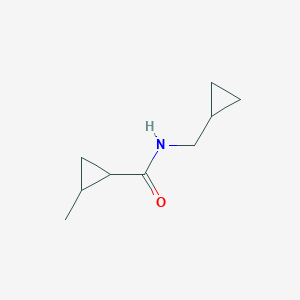
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide (CMC) is a cyclopropane-containing compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. For example, N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been found to modulate the immune system and regulate the production of cytokines, which are involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, the main limitation of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide in combination with other drugs, such as chemotherapy agents, to enhance their therapeutic effects. Finally, further research is needed to fully elucidate the mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide can be achieved through several methods, including the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxylic acid, the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxylic acid chloride, and the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxamide. Among these methods, the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxamide is the most commonly used method due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been widely applied in scientific research, particularly in the field of medicinal chemistry. It has been demonstrated to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6-4-8(6)9(11)10-5-7-2-3-7/h6-8H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWHGLSZKMGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

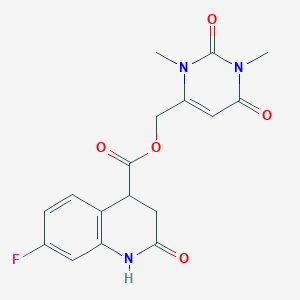


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
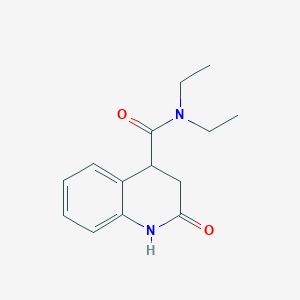

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
